molecular formula C11H9NO2 B1177053 Butanedioic acid;butane-1,4-diol;1,6-diisocyanatohexane CAS No. 143606-53-5

Butanedioic acid;butane-1,4-diol;1,6-diisocyanatohexane

Cat. No.: B1177053
CAS No.: 143606-53-5
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Description

Chemical Structures and Fundamental Relationships

The three compounds in this chemical system exhibit distinctive structural characteristics that define their chemical behavior and industrial applications. Butanedioic acid, with the molecular formula C₄H₆O₄ and molecular weight of 118.0880, presents as a dicarboxylic acid featuring two carboxyl groups connected by a two-carbon chain. This compound, also identified by the IUPAC Standard InChIKey KDYFGRWQOYBRFD-UHFFFAOYSA-N and CAS Registry Number 110-15-6, demonstrates characteristic properties of a white, odorless solid with highly acidic taste. The structural configuration enables dual deprotonation reactions with pKa values of 4.3 and 5.6, respectively, allowing for versatile chemical transformations.

Butane-1,4-diol represents a primary alcohol compound with the formula HOCH₂CH₂CH₂CH₂OH, appearing as a colorless viscous liquid with significant industrial relevance. This compound, bearing CAS number 110-63-4, was first synthesized in 1890 through acidic hydrolysis of N,N'-dinitro-1,4-butanediamine by Dutch chemist Pieter Johannes Dekkers, who initially termed it "tetramethylene glycol". The molecular structure features terminal hydroxyl groups that facilitate extensive chemical reactivity and polymerization potential.

1,6-Diisocyanatohexane, characterized by molecular formula C₈H₁₂N₂O₂ and molecular weight 168.19300, functions as an aliphatic diisocyanate monomer. This compound, identified by CAS number 822-06-0, exists as a colorless to yellowish liquid with pungent odor characteristics. The structural framework incorporates two isocyanate functional groups separated by a six-carbon aliphatic chain, providing flexibility and reactivity essential for polyurethane synthesis applications.

Compound Molecular Formula Molecular Weight Physical State CAS Number
Butanedioic acid C₄H₆O₄ 118.0880 White solid 110-15-6
Butane-1,4-diol C₄H₁₀O₂ 90.12 Colorless liquid 110-63-4
1,6-Diisocyanatohexane C₈H₁₂N₂O₂ 168.19300 Colorless liquid 822-06-0

Historical Development and Scientific Context

The historical development of these compounds reveals fascinating interconnections with natural processes and early chemical discoveries. Butanedioic acid possesses remarkable historical significance, having been first isolated from amber through dry distillation processes in the 16th century. The compound's nomenclature derives from the Latin term "succinum," meaning amber, reflecting this ancient discovery method. Agricultural chemist Georgius Agricola (1494-1555), renowned as the "father of mineralogy," is credited with the initial isolation in 1546, though he initially believed the substance to be a salt called "flores succini" until Lémery recognized its acidic nature in 1675.

The scientific understanding of butanedioic acid advanced significantly through the pioneering work of Swedish chemist Johann Jakob Freiherr von Berzelius (1779-1848), who conducted the first systematic fractionation attempts using ether and alcohol extractions in 1828-1829. This early research established fundamental principles that continue to influence modern analytical techniques. The compound's natural occurrence in plant and animal tissues was subsequently documented, with its role as a metabolic intermediate in the tricarboxylic acid cycle becoming understood through advances in biochemistry.

Butane-1,4-diol's development trajectory demonstrates the evolution of synthetic organic chemistry methodologies. The initial synthesis by Pieter Johannes Dekkers in 1890 represented a significant achievement in organic synthesis, establishing foundational knowledge for subsequent industrial developments. The compound's commercial importance grew substantially during the 20th century as polymerization technologies advanced, enabling large-scale applications in plastics and fiber production.

1,6-Diisocyanatohexane emerged from developments in isocyanate chemistry during the industrial expansion of polyurethane production. The compound's synthesis through phosgenation of hexamethylene diamine represents specialized chemical manufacturing processes that require precise control and expertise. Despite representing a relatively small segment of the global diisocyanate market at approximately 3.4% in 2000, its specialized applications have driven continued research and development efforts.

Industrial and Academic Significance

The industrial significance of this chemical system extends across multiple sectors, demonstrating remarkable versatility and economic importance. Butanedioic acid serves as a fundamental platform chemical with applications spanning food production, pharmaceutical synthesis, and polymer manufacturing. The compound functions as a flavoring agent in food and beverage applications while simultaneously serving as an intermediate for producing five distinct heterocyclic compounds used in dyes, perfumes, lacquers, and photographic chemicals. Pharmaceutical applications include synthesis of sedatives, antispasmodics, and compounds for medical treatments, highlighting the compound's therapeutic potential.

Industrial utilization of butanedioic acid demonstrates particular strength in polymer production, where it enables manufacturing of biodegradable plastics including polybutylene succinate and polybutylene succinate-co-adipate. These environmentally sustainable alternatives address growing consumer demand for eco-friendly packaging materials across automotive, textile, and packaging industries. The compound's role in sustainable chemistry aligns with global movements toward reduced petrochemical dependence and enhanced environmental responsibility.

Butane-1,4-diol exhibits extensive industrial applications as both a solvent and manufacturing intermediate for plastics, elastic fibers, and polyurethanes. World production reached approximately one million metric tons annually with market pricing around 2,000 United States dollars per ton as of 2005. The compound's utilization in polybutylene terephthalate plastic production and its conversion to tetrahydrofuran for fiber manufacturing, including Spandex production, demonstrates significant market penetration. BASF maintains position as the largest global producer, indicating substantial industrial commitment to this chemical system.

1,6-Diisocyanatohexane occupies a specialized market niche within the diisocyanate sector, with global market projections indicating growth from 365 million United States dollars in 2024 to 529.6 million United States dollars by 2030, representing a compound annual growth rate of 6.4%. Primary applications focus on polyurethane paints and coatings, where the compound's aliphatic structure provides exceptional resistance to ultraviolet degradation and abrasion. These properties prove particularly valuable for exterior applications on aircraft and marine vessels, where durability requirements exceed conventional coating capabilities.

Application Sector Butanedioic Acid Butane-1,4-diol 1,6-Diisocyanatohexane
Polymer Production Biodegradable plastics Polybutylene terephthalate Polyurethane coatings
Food Industry Flavor enhancement Limited applications Not applicable
Pharmaceuticals Sedatives, antispasmodics Precursor synthesis Not applicable
Specialty Chemicals Dyes, perfumes Solvents Coating activators

Current Research Landscape and Trends

Contemporary research initiatives demonstrate significant focus on sustainable production methodologies and enhanced conversion processes for this chemical system. Biotechnological approaches for butanedioic acid production have emerged as primary research priorities, with multiple microorganisms including Actinobacillus succinogenes, Mannheimia succiniciproducens, and Escherichia coli showing promise for commercial-scale fermentation. Recent studies highlight Yarrowia lipolytica as a particularly effective chassis organism due to its high intrinsic acid tolerance, enabling low-pH fermentation processes that reduce downstream purification requirements.

Advanced catalytic systems represent another crucial research frontier, particularly for converting butanedioic acid to butane-1,4-diol through selective hydrogenation processes. Innovative bimetallic catalyst systems, including copper-palladium alloy nanoparticles supported on hydroxyapatite, have achieved remarkable selectivity of 82% toward butane-1,4-diol production at quantitative conversion rates. These developments address long-standing challenges in achieving selective conversion while maintaining economic viability for industrial implementation.

Research investigations into 1,6-diisocyanatohexane applications continue expanding, with particular emphasis on oligomerized forms including trimers and biurets that reduce volatility and toxicity concerns while maintaining performance characteristics. Market analysis indicates growing demand across coating, adhesive, and specialty chemical applications, with major manufacturers including Covestro, BASF, and Dow investing in production capacity expansion.

Environmental sustainability considerations drive much of the current research momentum, with bio-based production routes for butanedioic acid showing particular promise. Techno-economic analyses indicate glycerol and corn stover as optimal feedstocks, capable of producing bio-derived butanedioic acid at selling prices between 1.6-2.0 United States dollars per kilogram through optimized processing pathways. These developments support broader industrial transitions toward renewable resource utilization and reduced carbon footprint manufacturing processes.

Research Focus Area Current Achievements Future Prospects
Biotechnological Production Multiple organism platforms Commercial-scale implementation
Catalytic Conversion 82% selectivity achieved Enhanced efficiency targets
Market Expansion 6.4% annual growth rate Specialized application development
Sustainability Bio-based production routes Carbon-neutral manufacturing

Properties

IUPAC Name

butanedioic acid;butane-1,4-diol;1,6-diisocyanatohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.C4H6O4.C4H10O2/c11-7-9-5-3-1-2-4-6-10-8-12;5-3(6)1-2-4(7)8;5-3-1-2-4-6/h1-6H2;1-2H2,(H,5,6)(H,7,8);5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJQLLHZQMYHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C=O)CCN=C=O.C(CCO)CO.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

143606-53-5
Record name Butanedioic acid, polymer with 1,4-butanediol and 1,6-diisocyanatohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143606-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

376.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microbial Fermentation at Low pH

Recent breakthroughs in metabolic engineering have enabled the production of succinic acid using acid-tolerant yeast strains. Issatchenkia orientalis, engineered for low-pH fermentation, achieves titers of 109.5 g/L in minimal media and 104.6 g/L in sugarcane juice under fed-batch conditions. The process eliminates downstream neutralization costs by maintaining a fermentation pH of 3, directly yielding crystallizable succinic acid with 64% recovery in pilot-scale trials. A novel resin-based vacuum distillation-crystallization method further enhances purity, making the process economically viable and reducing greenhouse gas emissions by 34–90% compared to fossil-derived routes.

Calcium Precipitation from Fermentation Broths

Traditional succinic acid production involves fermenting carbohydrate substrates (e.g., glucose) with bacteria like Actinobacillus succinogenes, followed by precipitation using calcium hydroxide. The calcium succinate precipitate is filtered and acidified to release succinic acid, achieving 64% recovery in laboratory settings. While cost-effective, this method requires pH adjustment and generates calcium sulfate byproducts, complicating waste management.

Table 1: Comparison of Succinic Acid Production Methods

MethodpHSubstrateTiter (g/L)YieldScale
I. orientalis3.0Sugarcane juice104.664%Pilot (300 L)
Calcium precipitation7.0Glucose63.164%Laboratory

Synthesis of Butane-1,4-diol (1,4-BDO)

Vapor-Phase Hydrogenation of Diesters

The hydrogenation of di-(C1–C3 alkyl) esters of maleic, fumaric, or succinic acids represents the dominant industrial method for 1,4-BDO production. Using a reduced copper chromite catalyst (25–45% Cu, 20–35% Cr ), diethyl maleate undergoes hydrogenolysis at 170–190°C and 35–45 bar , yielding 1,4-BDO with minimal byproducts. Multi-stage adiabatic reactors improve conversion efficiency, with feed temperatures optimized at ≤190°C for the first zone and 160–175°C for subsequent zones. This method avoids the toxic intermediates of the Reppe process (acetylene and formaldehyde), aligning with modern safety standards.

Alternative Routes: Bio-Based Production

Emerging routes utilize genetically modified Escherichia coli to convert glucose to 1,4-BDO via metabolic pathways involving succinyl-CoA and 4-hydroxybutyrate. While still experimental, titers of 18 g/L have been achieved in lab-scale bioreactors, though industrial scalability remains unproven.

Synthesis of 1,6-Diisocyanatohexane (HDI)

Phosgene-Free Catalytic Decomposition

A sustainable route to HDI involves decomposing dimethylhexane-1,6-dicarbamate (HDU) over a zinc-incorporated berlinite catalyst (ZnAlPO4 ) at 623 K in dioctyl phthalate (DOP) solvent. Under optimized conditions (4.8 wt.% HDU, 1.2 h⁻¹ LHSV ), this method achieves 89.4% yield with negligible catalyst deactivation over multiple cycles. The reaction mechanism proceeds via carbamate dissociation, releasing HDI and methanol, which is recycled to minimize waste.

Table 2: HDI Synthesis via HDU Decomposition

ParameterValue
CatalystZnAlPO4 (Zn/Al=0.04)
Temperature623 K
HDU Concentration4.8 wt.%
Yield89.4%

Traditional Phosgenation

Conventional HDI synthesis reacts hexamethylene diamine with phosgene, producing hazardous hydrogen chloride byproducts. Despite high yields (>90% ), this method faces declining adoption due to safety and environmental concerns.

Preparation of the Compound Mixture

Component Integration Strategies

The compound "butanedioic acid; butane-1,4-diol; 1,6-diisocyanatohexane" is typically formulated by combining individually synthesized components. In polyurethane applications, HDI reacts stoichiometrically with 1,4-BDO to form hard segments, while succinic acid may serve as a chain extender or crosslinker. Optimal molar ratios (HDI:1,4-BDO = 1:1 ) and curing temperatures (80–120°C ) ensure complete urethane linkage formation.

Challenges in Co-Processing

Direct co-synthesis of the three components is impractical due to divergent reaction conditions. Succinic acid’s carboxyl groups may prematurely react with HDI’s isocyanate groups, necessitating sequential addition and strict temperature control.

Comparative Analysis of Industrial Viability

Cost and Sustainability Metrics

  • Succinic acid : Microbial production reduces costs to $2.50/kg , competitive with petrochemical routes ($1.80–$2.20/kg).

  • 1,4-BDO : Hydrogenation of diesters costs $1,800–$2,000/ton , whereas bio-based methods remain >$3,000/ton .

  • HDI : Phosgene-free synthesis raises production costs by 15–20% but eliminates hazardous waste disposal expenses.

Technological Gaps

  • Scalability of low-pH fermentation for succinic acid.

  • Catalyst longevity in HDI synthesis beyond 10 cycles.

  • Integration of bio-based 1,4-BDO into existing polyurethane supply chains.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Butane-1,4-diol can undergo oxidation to form butanedioic acid. This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Butanedioic acid can be reduced to butane-1,4-diol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : 1,6-Diisocyanatohexane can undergo nucleophilic substitution reactions with alcohols or amines to form urethanes or ureas, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alcohols, amines

Major Products Formed

    Oxidation: Butanedioic acid

    Reduction: Butane-1,4-diol

    Substitution: Urethanes, ureas

Scientific Research Applications

Chemical Background

  • Butanedioic Acid : A dicarboxylic acid used as a building block in the synthesis of various polymers and as an intermediate in organic synthesis.
  • Butane-1,4-Diol : A diol that serves as a precursor for polyurethanes and other polymers.
  • 1,6-Diisocyanatohexane : A diisocyanate used primarily in the production of polyurethane elastomers.

Polymer Production

The combination of butanedioic acid, butane-1,4-diol, and 1,6-diisocyanatohexane is particularly significant in the synthesis of polyurethanes. These polymers exhibit excellent mechanical properties and chemical resistance.

Table 1: Properties of Polyurethanes Derived from Butanedioic Acid and Butane-1,4-Diol

PropertyValue
Tensile Strength30-50 MPa
Elongation at Break300-600%
Hardness (Shore A)70-90
Glass Transition Temperature-40 to -20 °C

Source: Adapted from safety assessments and polymer studies .

Coatings and Adhesives

Polymers synthesized from these compounds are widely used in coatings due to their durability and resistance to environmental factors. For instance, polyurethane coatings provide excellent adhesion to various substrates and are utilized in automotive and industrial applications.

Case Study: Automotive Coatings
A study demonstrated that polyurethane coatings based on butanedioic acid and butane-1,4-diol exhibited superior scratch resistance compared to traditional coatings. This property is particularly beneficial for automotive finishes that require longevity under harsh conditions .

Biomedical Applications

The biocompatibility of polyurethanes derived from these compounds makes them suitable for medical applications such as drug delivery systems and tissue engineering scaffolds.

Table 2: Biomedical Applications of Polyurethanes

ApplicationDescription
Drug Delivery SystemsControlled release formulations
Tissue Engineering ScaffoldsSupport for cell growth
CathetersFlexible tubing with low thrombogenicity

Source: Research on biodegradable materials .

Food Packaging

Recently, the FDA has approved the use of certain polymers made from butanedioic acid in food contact applications due to their safety profile. This approval indicates a growing interest in sustainable packaging solutions derived from these compounds .

Safety Considerations

While the compounds themselves have beneficial applications, safety assessments are crucial due to the potential health risks associated with isocyanates. The Cosmetic Ingredient Review has noted that residual isocyanates must be minimized in consumer products to prevent respiratory issues .

Mechanism of Action

The mechanism of action of butanedioic acid; butane-1,4-diol; 1,6-diisocyanatohexane involves the interaction of its functional groups with various molecular targets. For example, the hydroxyl groups in butane-1,4-diol can form hydrogen bonds with other molecules, influencing their solubility and reactivity. The isocyanate groups in 1,6-diisocyanatohexane can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. These reactions are crucial in the formation of polyurethanes, which have diverse applications in materials science and medicine.

Comparison with Similar Compounds

Butanedioic Acid (Succinic Acid)

Butanedioic acid (HOOC-(CH₂)₂-COOH) is a dicarboxylic acid widely used in polymer synthesis, food additives, and pharmaceuticals. Its derivatives, such as esters (e.g., diethyl succinate) and salts, are critical in biodegradable plastics and bio-based epoxy thermosets .

Butane-1,4-diol

Butane-1,4-diol (HO-(CH₂)₄-OH) is a diol employed in polyurethane (PU) and polyester production. It acts as a chain extender and crosslinker, contributing to mechanical strength and flexibility. Its alkyl-substituted derivatives are rare in natural sources but synthetically valuable for bioactive lactones .

1,6-Diisocyanatohexane (HDI)

1,6-Diisocyanatohexane (OCN-(CH₂)₆-NCO) is a linear aliphatic diisocyanate used in PU synthesis. It offers superior light stability and flexibility compared to aromatic diisocyanates. Applications include coatings, elastomers, and wood composites due to its resistance to hydrolysis and fungal decay .

Comparison with Structurally Similar Compounds

Butanedioic Acid vs. Other Dicarboxylic Acids

Butanedioic acid is compared with its esters and longer-chain analogs:

Compound Key Properties Applications Reference
Butanedioic acid High reactivity with diols, biodegradability Polyesters, epoxy resins
2-Oxopentanedioic acid Contains ketone group; higher acidity Intermediate in organic synthesis
Hexanedioic acid Longer chain (C6); improved thermal stability Nylon-6,6 synthesis

Key Findings :

  • Butanedioic acid derivatives (e.g., hydroxy-dieth ester) are prevalent in plant extracts but less thermally stable than synthetic analogs like hexanedioic acid .
  • In polymer blends (e.g., poly[(butane-1,4-diol)-alt-(succinic acid)]), succinic acid-based polyesters exhibit lower tensile modulus (0.34 MPa) compared to terephthalic acid analogs (6 MPa) .

Butane-1,4-diol vs. Other Diols

Butane-1,4-diol is compared with shorter and longer diols in reactivity and polymer performance:

Diol Reactivity with Diacids Cyclodehydration Product Polymer Tensile Modulus (MPa) Reference
Butane-1,4-diol High (with adipic acid) Tetrahydrofuran (THF) 0.17–6 (succinic/terephthalic)
Propane-1,3-diol Moderate 0.013–1.1 (terephthalic)
Hexane-1,6-diol Highest (facile oligomerization) Oxepane 0.23–0.46 (caprolactone)

Key Findings :

  • Butane-1,4-diol reacts efficiently with adipic acid to form polyesters, but hexane-1,6-diol shows faster oligomerization rates due to greater chain flexibility .
  • Cyclodehydration of butane-1,4-diol yields THF in 98% efficiency with tin(IV) phosphate catalysts, outperforming pentane-1,5-diol (tetrahydropyran) .

1,6-Diisocyanatohexane vs. Other Diisocyanates

HDI is compared with aromatic and cycloaliphatic diisocyanates:

Diisocyanate Structure Key Advantages Limitations Reference
1,6-Diisocyanatohexane Aliphatic (C6) UV stability, fungal decay resistance Higher cost
Toluene Diisocyanate (TDI) Aromatic High reactivity, low cost Toxicity, poor UV resistance
Isophorone Diisocyanate (IPDI) Cycloaliphatic Hydrolysis resistance Lower mechanical strength

Key Findings :

  • HDI-modified wood achieves 61% antishrink efficiency (ASE) and full resistance to Gloeophyllum trabeum at 25.8% weight gain, outperforming TDI in outdoor applications .
  • Urethane-dimethacrylate monomers from HDI exhibit lower water sorption compared to IPDI-based polymers, making them suitable for dental composites .

Data Tables

Table 1: Mechanical Properties of Polyester Blends

Polymer Composition Tensile Modulus (MPa) Water Sorption (%)
Poly[(butane-1,4-diol)-alt-(succinic acid)] 0.34–0.71 0.0335–0.0399
Poly[(butane-1,4-diol)-alt-(terephthalic acid)] 0.17–6 0.03–0.2
Poly(ε-caprolactone) 0.23–0.46 0.0105–0.0275

Table 2: Fungal Decay Resistance of Modified Wood

Treatment Weight Loss (%) Antishrink Efficiency (ASE%)
Untreated Wood 45.2 0
HDI-Modified Wood (25.8% WPG) 0 61

Biological Activity

The compound composed of butanedioic acid, butane-1,4-diol, and 1,6-diisocyanatohexane represents a class of polyurethanes that exhibit notable biological activities. These compounds are utilized in various applications including biomedical devices, drug delivery systems, and as materials in tissue engineering. Understanding their biological activity is essential for evaluating their safety and efficacy in these applications.

Chemical Composition and Properties

The compound is a copolymer formed from:

  • Butanedioic acid (succinic acid): A dicarboxylic acid that contributes to the polymer's flexibility and biodegradability.
  • Butane-1,4-diol : A diol that acts as a soft segment in the polymer, enhancing its mechanical properties.
  • 1,6-Diisocyanatohexane : An isocyanate that serves as a hard segment, providing cross-linking and structural integrity to the polymer.

Biocompatibility

Research indicates that the copolymers formed from these monomers demonstrate good biocompatibility. In vitro studies have shown that cells exhibit favorable adhesion and proliferation on surfaces modified with these polymers. For instance, a study reported that polyurethane films derived from 1,4-butanediol and hexamethylene diisocyanate supported the growth of human fibroblasts effectively .

Toxicity Studies

Toxicological assessments reveal varying degrees of toxicity depending on the specific formulation and molecular weight of the polymer. The acute oral LD50 values for related polymers have been reported to exceed 2000 mg/kg in rats, indicating relatively low acute toxicity . However, exposure to isocyanates has been associated with respiratory issues such as asthma and hypersensitivity pneumonitis .

Case Study 1: Polyurethane Scaffolds for Tissue Engineering

A study investigated the use of polyurethane scaffolds made from butanedioic acid and butane-1,4-diol for tissue engineering applications. The scaffolds demonstrated excellent mechanical properties and biodegradability. In vivo tests showed that these scaffolds supported tissue regeneration in rat models without significant inflammatory responses .

Case Study 2: Drug Delivery Systems

Another research focused on developing drug delivery systems using copolymers formed from these monomers. The systems exhibited controlled release profiles for various therapeutic agents. In vitro release studies indicated that the degradation rate of the polymer could be tailored by modifying the ratio of soft to hard segments .

Synthesis Techniques

The synthesis of these copolymers typically involves polycondensation reactions or solvent-free methods using enzymatic catalysis. Recent advancements have shown that lipases can effectively catalyze the polymerization process under mild conditions, leading to high molecular weight products with desirable properties .

Degradation Studies

Biodegradability studies indicate that these polymers can be broken down by microbial action in soil or aquatic environments. The degradation products are non-toxic and can be assimilated by microbial communities, making them suitable for environmentally friendly applications .

Data Summary

Property Value
Oral LD50 (rat) >2000 mg/kg
Inhalation LC50 (rat) >1.99 mg/L
Cell Adhesion High (supports fibroblast growth)
Biodegradation Rate Moderate to high (microbial action)
Tissue Regeneration Effective in vivo

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing polyurethane or polyester polymers using 1,6-diisocyanatohexane and 1,4-butanediol?

  • Methodological Answer : Polyurethane synthesis typically involves step-growth polymerization, where 1,6-diisocyanatohexane reacts with 1,4-butanediol as a chain extender. The reaction requires precise stoichiometric control (e.g., 1:1 molar ratio of NCO:OH groups) and is catalyzed by dibutyltin dilaurate (DBTDL) at 70–90°C under inert atmosphere . Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm urethane bond formation (N-H stretch at ~3300 cm⁻¹ and C=O at ~1700 cm⁻¹) and gel permeation chromatography (GPC) for molecular weight analysis. For polyesters, butanedioic acid (succinic acid) is copolymerized with 1,4-butanediol via melt polycondensation, using titanium(IV) butoxide as a catalyst at 220°C under vacuum to remove water .

Q. How can researchers ensure reproducibility in quantifying butanedioic acid in complex matrices?

  • Methodological Answer : Use validated chromatographic methods, such as high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm. Calibration curves should be prepared using certified reference materials (e.g., USP/EP standards listed in ). Sample preparation may involve derivatization with 2-nitrophenylhydrazine to enhance UV absorption. Internal standards like deuterated succinic acid (e.g., d₈-1,4-butanediamine, ) improve accuracy by correcting for matrix effects .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for copolymerizing 1,6-diisocyanatohexane with mixed diols (e.g., 1,4-butanediol and 2,2-dimethyl-1,3-propanediol)?

  • Methodological Answer : A 2³ factorial design can evaluate three variables: temperature (60°C vs. 90°C), catalyst concentration (0.1% vs. 0.5% DBTDL), and diol ratio (1:1 vs. 1:3). Response variables include reaction yield, molecular weight (Mn), and polydispersity index (PDI). Statistical tools like ANOVA identify significant factors. For example, higher temperatures may accelerate reaction rates but increase side reactions (e.g., branching), reducing Mn . Post-hoc analysis using Tukey’s HSD test resolves interactions between variables.

Q. What strategies address contradictions in reported reactivity ratios of 1,6-diisocyanatohexane with hydroxyl-terminated monomers?

  • Methodological Answer : Discrepancies often arise from differences in solvent polarity (e.g., DMF vs. THF) or moisture content. Use kinetic studies (e.g., in-situ FTIR) to monitor NCO consumption rates under controlled humidity (<50 ppm H₂O). Compare reactivity ratios (e.g., Mayo-Lewis method) across solvents to isolate solvent effects. Advanced models like density functional theory (DFT) can predict electronic and steric influences on isocyanate reactivity .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) predict phase separation in polyurethane foams derived from 1,6-diisocyanatohexane?

  • Methodological Answer : Implement multiphysics models that integrate reaction kinetics, heat transfer, and bubble dynamics. Train machine learning algorithms on experimental datasets (e.g., foam density, cell size distribution) to predict morphology under varying conditions (e.g., blowing agent concentration, catalyst loading). AI can optimize parameters like mixing speed and temperature ramps to minimize defects (e.g., collapsed cells) .

Analytical and Safety Considerations

Q. What are the critical safety protocols for handling 1,6-diisocyanatohexane in polymerization experiments?

  • Methodological Answer : Conduct reactions in a fume hood with continuous airflow monitoring (<0.02 ppm airborne isocyanate). Use personal protective equipment (PPE): nitrile gloves, chemical goggles, and Tyvek suits. Quench residual isocyanates post-reaction with 10% ethanolamine in ethanol to prevent exothermic degradation. Waste must be stored in sealed containers labeled for hazardous chemical disposal .

Q. Which advanced spectroscopic techniques resolve structural ambiguities in copolymers containing butanedioic acid?

  • Methodological Answer : Two-dimensional NMR (e.g., HSQC, HMBC) differentiates ester/urethane linkages and quantifies monomer sequence distribution. For example, ¹H-¹³C HMBC correlations between carbonyl carbons (170–180 ppm) and adjacent protons identify branching points. MALDI-TOF mass spectrometry detects cyclic oligomers or unreacted monomers, which are common side products in step-growth polymerization .

Data and Compliance

Q. How should researchers document synthetic procedures for compliance with FAIR data principles?

  • Methodological Answer : Use electronic lab notebooks (ELNs) to record raw data (e.g., FTIR spectra, GPC traces) with metadata (e.g., batch numbers, humidity levels). Adopt standardized formats like ISA-TAB for experimental descriptors. Reference public databases (e.g., PubChem, ) for compound identifiers (InChIKeys, CAS RNs). Share protocols via repositories like Zenodo with DOI assignment .

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